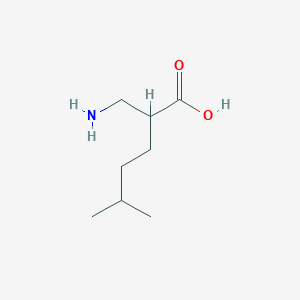
2-(Aminomethyl)-5-methylhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-5-methylhexanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H17NO2 and its molecular weight is 159.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Applications
1.1 Neuropathic Pain Management
Pregabalin is primarily utilized for the management of neuropathic pain. It functions by modulating calcium channels in the central nervous system, thereby reducing the release of excitatory neurotransmitters. Clinical studies have demonstrated its efficacy in alleviating pain associated with diabetic neuropathy and postherpetic neuralgia .
1.2 Antiepileptic Properties
The compound is also effective as an anticonvulsant. Pregabalin has been shown to reduce the frequency of seizures in patients with epilepsy. Its mechanism involves inhibition of excitatory neurotransmitter release, which stabilizes neuronal activity .
1.3 Treatment of Generalized Anxiety Disorder (GAD)
Pregabalin is indicated for the treatment of GAD. Research indicates that it can significantly decrease anxiety symptoms and improve overall quality of life for patients suffering from this condition .
Case Studies
3.1 Clinical Trials
Several clinical trials have validated the effectiveness of Pregabalin in treating various conditions:
- Neuropathic Pain : A randomized controlled trial involving patients with diabetic neuropathy showed that Pregabalin significantly reduced pain scores compared to placebo groups .
- Epilepsy : Another study focused on patients with partial seizures demonstrated a marked reduction in seizure frequency when treated with Pregabalin compared to traditional antiepileptic drugs .
3.2 Market Analysis
The global market for Pregabalin has expanded due to its broad therapeutic applications. Reports indicate a growing demand for this compound in both developed and developing countries, driven by increasing awareness of chronic pain management and mental health disorders .
Comparative Data Table
| Application Area | Mechanism of Action | Clinical Evidence |
|---|---|---|
| Neuropathic Pain | Modulates calcium channels | Significant pain reduction in trials |
| Epilepsy | Inhibits excitatory neurotransmitter release | Reduced seizure frequency |
| Generalized Anxiety Disorder | Alters neurotransmitter balance | Improved anxiety symptoms |
Propriétés
Numéro CAS |
104883-56-9 |
|---|---|
Formule moléculaire |
C8H17NO2 |
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
2-(aminomethyl)-5-methylhexanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-6(2)3-4-7(5-9)8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11) |
Clé InChI |
ZQFYQLSPBFLIHX-UHFFFAOYSA-N |
SMILES |
CC(C)CCC(CN)C(=O)O |
SMILES canonique |
CC(C)CCC(CN)C(=O)O |
Synonymes |
Hexanoic acid, 2-(aminomethyl)-5-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















